5-bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide

BRD4 bromodomain epigenetics

Select this precise 5-bromofuran-2-carboxamide scaffold to ensure reproducible BET bromodomain SAR. Unlike generic 4,6-dimethylpyrimidine analogs, its unsubstituted 4,6-positions on the pyrimidine ring confer a distinct BRD4/BRD2 selectivity profile (IC₅₀ 3.16–6.31 μM). The single aryl bromide enables clean Suzuki, Buchwald-Hartwig, or Sonogashira diversification, minimizing byproduct complexity. The bromine also serves as an anomalous scatterer (f'' ≈ 1.4 e⁻ at Cu Kα) for SAD/MAD phasing of bromodomain co-crystal structures. Use as a matched negative control alongside CAS 1448124-64-8 for kinase selectivity panels. Verify catalog identity—minor substituent changes cause large shifts in target engagement.

Molecular Formula C11H11BrN4O2
Molecular Weight 311.139
CAS No. 1396795-09-7
Cat. No. B2688235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide
CAS1396795-09-7
Molecular FormulaC11H11BrN4O2
Molecular Weight311.139
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)NC(=O)C2=CC=C(O2)Br
InChIInChI=1S/C11H11BrN4O2/c1-16(2)11-13-5-7(6-14-11)15-10(17)8-3-4-9(12)18-8/h3-6H,1-2H3,(H,15,17)
InChIKeyRZFHBFBQFPVNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide (CAS 1396795-09-7): Core Scaffold, Physicochemical Identity, and Sourcing Profile


5-Bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide (CAS 1396795‑09‑7, PubChem CID 71789942) is a synthetic small molecule composed of a 5‑bromofuran‑2‑carboxamide moiety linked to a 2‑(dimethylamino)pyrimidin‑5‑yl core [1]. With a molecular formula of C₁₁H₁₁BrN₄O₂ and a molecular weight of 311.14 g mol⁻¹, it presents a compact, bromine‑containing heterocyclic scaffold that is structurally distinct from common 4,6‑dimethyl‑substituted pyrimidine analogs frequently found in kinase‑focused libraries [2]. The compound is catalogued in the ChEMBL database (CHEMBL5425250) and is primarily offered by specialty chemical suppliers for research‑use‑only (RUO) applications, with purity typically ≥95 % [1][2].

Why 5-Bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide Cannot Be Replaced by Generic Furan-Carboxamide or Pyrimidine Analogs


Within the furan‑carboxamide‑pyrimidine chemical space, small structural modifications cause large shifts in target engagement and selectivity. The 5‑bromofuran substituent is not an inert placeholder; in published SAR series, bromine at the 5‑position of the furan ring confers electron‑withdrawing character that modulates amide bond geometry, π‑stacking interactions, and halogen‑bonding potential within bromodomain acetyl‑lysine binding pockets [1]. Replacing the bromine with hydrogen, methyl, or chloro substituents, or relocating the dimethylamino group on the pyrimidine ring, produces compounds with markedly different bromodomain inhibition profiles [2]. The unsubstituted 4,6‑position on the pyrimidine ring of the target compound further distinguishes it from the more common 4,6‑dimethylpyrimidine analogs (e.g., CAS 1448124‑64‑8), which are sterically encumbered and often exhibit altered kinase‑vs‑bromodomain selectivity [3]. Generic substitution with an analog that lacks this precise substitution pattern therefore carries a high risk of loss of the intended target profile, making procurement based on catalog name similarity alone unreliable for reproducible research.

Quantitative Differentiation Evidence for 5-Bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide: Binding Data, Selectivity Windows, and Scaffold Comparisons


BRD4 Bromodomain 1 Binding Affinity: Low-Micromolar IC₅₀ Defines a Starting Point for Epigenetic Probe Development

The target compound binds to the first bromodomain of BRD4 (BD1) with an IC₅₀ of 6.31 μM (6,310 nM) as determined by a fluorescence anisotropy competitive binding assay using an Alexa Fluor 488‑labeled probe [1]. This affinity places the compound in the low‑micromolar range, which is typical for fragment‑like bromodomain ligands. For comparison, the clinical BRD4 inhibitor JQ1 exhibits an IC₅₀ of approximately 0.03–0.10 μM (30–100 nM) in analogous assays, meaning the target compound is roughly 60–200‑fold less potent—a characteristic of an early‑stage hit or fragment that provides a chemically tractable starting point for further optimization rather than a potent tool compound [2].

BRD4 bromodomain epigenetics fluorescence anisotropy

BRD2 Bromodomain Binding: Comparable Micromolar Affinity Suggests Pan‑BET Bromodomain Engagement

Against the BRD2 bromodomain, the compound exhibits an IC₅₀ of 3.16 μM (3,160 nM) under the same fluorescence anisotropy assay format [1]. The BRD2/BRD4 IC₅₀ ratio is approximately 2.0, indicating essentially equipotent binding across these two BET family bromodomains. This near‑equipotency profile contrasts with certain dimethyl‑substituted pyrimidine analogs that can show >10‑fold selectivity for individual BET bromodomains, suggesting that the absence of the 4,6‑dimethyl substitution pattern on the pyrimidine ring reduces intra‑BET selectivity [2].

BRD2 BET bromodomain pan-BET selectivity profiling

Physicochemical Differentiation from 4,6-Dimethylpyrimidine Analogs: Lower LogP and Reduced Molecular Weight Favor Fragment-Based Screening

The target compound (MW = 311.14 g mol⁻¹; CLogP ≈ 2.1) is approximately 28 Da lighter than its closest cataloged analog, 5‑bromo‑N‑[2‑(dimethylamino)‑4,6‑dimethylpyrimidin‑5‑yl]furan‑2‑carboxamide (CAS 1448124‑64‑8; MW = 339.19 g mol⁻¹; CLogP ≈ 2.8) [1][2]. This difference, driven by the absence of two methyl groups on the pyrimidine ring, translates to a lower calculated lipophilicity and a reduced heavy‑atom count. In fragment‑based drug discovery (FBDD), the 'rule of three' guidelines favor fragments with MW < 300 Da and CLogP ≤ 3; the target compound falls closer to this ideal space than its dimethyl analog, offering better ligand efficiency metrics for early‑stage hit expansion [3].

physicochemical properties logP molecular weight fragment-based drug discovery

Structural Basis for Bromodomain Recognition: Bromine as a Halogen-Bond Donor in the Acetyl-Lysine Binding Pocket

Crystallographic and computational studies of bromodomain‑ligand complexes have established that bromine atoms at the 5‑position of furan or phenyl rings can act as halogen‑bond donors to backbone carbonyl oxygens of conserved asparagine or tyrosine residues within the acetyl‑lysine binding pocket [1]. In the context of the target compound, the 5‑bromofuran moiety is predicted to engage in a Br···O halogen bond with the Asn140/Asn433 residue pair in BRD4 BD1, contributing an estimated −0.5 to −1.5 kcal mol⁻¹ to the binding free energy [2]. Analogs lacking this bromine (e.g., unsubstituted furan‑2‑carboxamide derivatives) lose this halogen‑bond contribution entirely, while chloro‑substituted analogs provide a weaker halogen bond due to lower polarizability [3]. This specific interaction may partially explain the compound's measurable, albeit modest, bromodomain affinity.

halogen bonding bromodomain structure-based design SAR

Kinase Selectivity Implications: Absence of 4,6-Dimethyl Substitution Reduces Type II Kinase Binding Propensity

2,4‑Disubstituted and 4,6‑dimethyl‑substituted pyrimidine scaffolds are privileged motifs for Type II kinase inhibitors that bind the DFG‑out conformation, with the methyl groups occupying hydrophobic pockets adjacent to the gatekeeper residue [1]. The target compound lacks these methyl substituents, which is expected to reduce its propensity for Type II kinase binding while preserving bromodomain engagement capacity. This scaffold‑level distinction is relevant because many commercial furan‑pyrimidine compounds (e.g., CAS 1448124‑64‑8) are cataloged alongside kinase inhibitors, potentially causing procurement confusion [2]. The des‑dimethyl pattern of the target compound offers a cleaner starting point for bromodomain‑focused campaigns with reduced kinase polypharmacology risk.

kinase selectivity Type II inhibitor DFG-out pyrimidine scaffold

Chemical Stability and Synthetic Tractability: Single Bromine Handle Enables Late-Stage Diversification

The aryl bromide on the furan ring provides a single, well‑defined synthetic handle for Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira), enabling late‑stage diversification to generate focused libraries [1]. Compared to analogs bearing multiple halogens or no halogen, the monobromo substitution pattern reduces the complexity of product mixtures and simplifies purification. 5‑Bromofuran‑2‑carboxamide building blocks have been employed in the synthesis of kinase and bromodomain inhibitor libraries, demonstrating the utility of this motif for parallel medicinal chemistry [2]. The 2‑(dimethylamino)pyrimidine ring further contributes solubility‑enhancing basic character, with a calculated pKa (conjugate acid) of approximately 4.5, facilitating salt formation for formulation [3].

synthetic chemistry cross-coupling Suzuki reaction C–Br functionalization

Recommended Application Scenarios for 5-Bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide Based on Quantitative Evidence


Fragment-Based Epigenetic Probe Discovery Campaigns Targeting BET Bromodomains

With BRD4 and BRD2 bromodomain IC₅₀ values in the low‑micromolar range (3.16–6.31 μM) and physicochemical properties consistent with fragment‑like space (MW = 311 Da; CLogP ≈ 2.1), this compound is well‑suited as a validated starting fragment for structure‑based optimization of BET bromodomain inhibitors [1]. Its balanced BRD2/BRD4 profile reduces the risk of intra‑BET selectivity artifacts during hit‑to‑lead progression [2].

Structure‑Guided SAR Expansion via Palladium‑Catalyzed Cross‑Coupling

The single aryl bromide handle enables systematic diversification through Suzuki, Buchwald‑Hartwig, or Sonogashira reactions, allowing medicinal chemistry teams to generate focused libraries for bromodomain SAR studies while minimizing byproduct complexity [3]. This addresses the need for compounds that combine biological starting activity with synthetic tractability.

Negative Control Procurement for 4,6‑Dimethylpyrimidine‑Based Kinase Inhibitor Studies

Owing to its des‑4,6‑dimethyl pyrimidine structure, this compound can serve as a matched negative control in kinase selectivity panels for chemotypes where the 4,6‑dimethyl substitution is critical for DFG‑out binding [4]. Procurement as a companion compound to CAS 1448124‑64‑8 (the dimethyl analog) supports rigorous SAR interpretation.

X‑Ray Crystallography: Bromine as an Anomalous Scatterer for Experimental Phasing

The bromine atom at the furan 5‑position provides a strong anomalous scattering signal (f'' ≈ 1.4 e⁻ at Cu Kα), making this compound useful for SAD/MAD phasing of bromodomain‑ligand co‑crystal structures without requiring selenomethionine incorporation or heavy‑atom soaking [5]. This application leverages the dual role of bromine as both a binding element and a crystallographic tool.

Quote Request

Request a Quote for 5-bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.